molecular formula C15H11FN2 B2448564 N-(4-fluorophenyl)quinolin-4-amine CAS No. 1111618-71-3

N-(4-fluorophenyl)quinolin-4-amine

Cat. No. B2448564
M. Wt: 238.265
InChI Key: CZOKVWWNBFPYRO-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)quinolin-4-amine” is a chemical compound with the formula C15H11FN2 and a molecular weight of 238.26 g/mol . It is a derivative of 4-quinolinamine, also known as 4-aminoquinoline , which is a nitrogen-containing bicyclic compound widely found in nature .


Synthesis Analysis

The synthesis of quinoline derivatives, including “N-(4-fluorophenyl)quinolin-4-amine”, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)quinolin-4-amine” is based on the quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has an amino group at the 4-position of the quinoline and a fluorophenyl group attached via a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorophenyl)quinolin-4-amine” would largely depend on the conditions and reagents present. As a derivative of 4-quinolinamine, it could potentially undergo reactions typical for compounds with the quinoline nucleus .

Scientific Research Applications

Synthesis and Applications in Cancer Research

Synthesis and Cytotoxicity Evaluation :The synthesis of 4-aminoquinoline derivatives, including compounds similar to N-(4-fluorophenyl)quinolin-4-amine, has been explored, with a focus on their cytotoxic effects on human breast tumor cell lines. These compounds were found to be quite effective, with some showing potent effects compared to known drugs like chloroquine, indicating the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).

Apoptosis Induction and SAR Study :Another research stream involved the discovery and SAR (Structure-Activity Relationship) study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis. These compounds were active against cancer cells derived from various human solid tumors, marking them as potential candidates for cancer therapy (Zhang et al., 2008).

Synthesis and Chemical Properties

[5+1] Synthesis of 4-Quinolones :A catalyst-free synthetic approach for the synthesis of 4-quinolone derivatives has been described. This synthesis involves a tandem amination/conjugated Michael addition sequence, offering a practical route to a diverse range of 4-quinolones. The mechanism was studied in detail, contributing to the understanding of the chemical properties of such compounds (Iaroshenko et al., 2012).

Superelectrophilic Activation and Synthesis :Research on the superelectrophilic activation of N-aryl amides has led to the formation of 4-aryl quinolin-2(1H)-ones. This study provides insight into the synthesis of quinoline derivatives and their potential transformations, offering a quantitative yield of the products (Ryabukhin et al., 2014).

Fluorescent Light-Up Detection of Amine Vapors :Based on the fluorogen of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one with aggregation-induced emission (AIE) properties, a fluorescent sensor for light-up detection of amine vapors through aminolysis reaction was developed. This sensor can be used for various applications including food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).

Future Directions

The future directions in the research of “N-(4-fluorophenyl)quinolin-4-amine” and other quinoline derivatives are likely to involve the development of new synthesis protocols and the investigation of their biological and pharmaceutical activities . The aim is to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOKVWWNBFPYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)quinolin-4-amine

Citations

For This Compound
1
Citations
CRM Asquith, T Laitinen, JM Bennett, CI Wells… - …, 2020 - Wiley Online Library
The 4‐anilinoquinoline and 4‐anilinoquinazoline ring systems have been the focus of significant efforts in prior kinase drug discovery programs, which have led to approved medicines. …

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